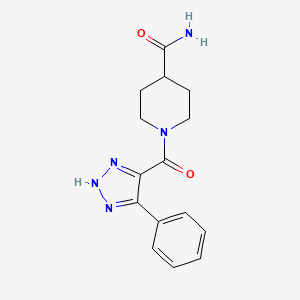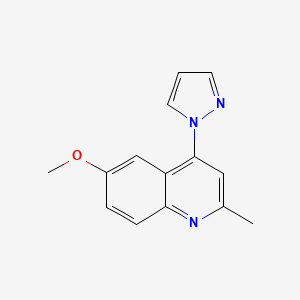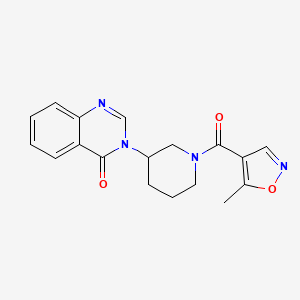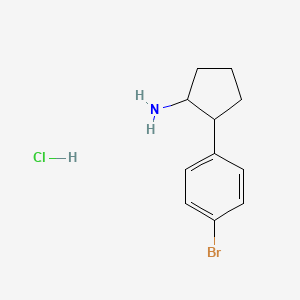![molecular formula C16H17ClFN5 B2789998 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2059471-60-0](/img/structure/B2789998.png)
2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazine, which is a nitrogen-containing heterocycle . Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as triazolo[4,3-a]pyrazine derivatives have been synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activities , suggesting that their targets might be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial growth , suggesting that they might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Biochemical Pathways
Based on its antibacterial activity , it can be inferred that it might affect pathways essential for bacterial growth and survival.
Result of Action
Similar compounds have been found to exhibit antibacterial activities , suggesting that they might inhibit bacterial growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, this compound has been found to have low toxicity, which is an important consideration for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which hinders the development of targeted therapies.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride. One direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Another direction is to explore its antimicrobial properties and its potential as an alternative to antibiotics. In addition, further research is needed to elucidate the mechanism of action of this compound and to develop targeted therapies based on this knowledge. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Synthesis Methods
2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride can be synthesized using a variety of methods, including palladium-catalyzed Suzuki coupling, Buchwald-Hartwig coupling, and copper-catalyzed azide-alkyne cycloaddition. One of the most commonly used methods for synthesizing this compound is the palladium-catalyzed Suzuki coupling reaction between 4-bromo-2-fluorophenylboronic acid and 4-(1-piperazinyl)pyrazole in the presence of a base and palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride salt.
Scientific Research Applications
2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride has been found to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5.ClH/c17-13-3-1-12(2-4-13)14-11-15-16(19-7-10-22(15)20-14)21-8-5-18-6-9-21;/h1-4,7,10-11,18H,5-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYCUQEDJMQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Chloro-6-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2789917.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2789918.png)
![3-amino-N-(3,4-difluorophenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2789920.png)

![4-[Diphenylphosphoryl-(4-methylanilino)methyl]phenol](/img/structure/B2789924.png)
![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)




![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)